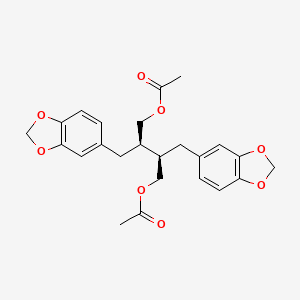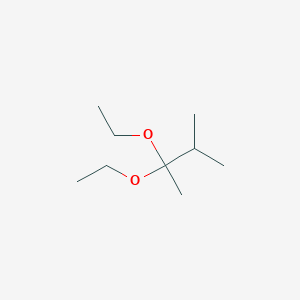
Butane, 2,2-diethoxy-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane, 2,2-diethoxy-3-methyl- is an organic compound with the molecular formula C9H20O2. It is also known as isovaleraldehyde diethyl acetal. This compound is a derivative of butane, where two ethoxy groups and a methyl group are attached to the carbon chain. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Butane, 2,2-diethoxy-3-methyl- can be synthesized through the acetalization of isovaleraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves mixing isovaleraldehyde with ethanol and adding a small amount of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to promote the formation of the acetal.
Industrial Production Methods
In an industrial setting, the production of butane, 2,2-diethoxy-3-methyl- follows a similar process but on a larger scale. The reaction is carried out in a continuous flow reactor, where isovaleraldehyde and ethanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
化学反应分析
Types of Reactions
Butane, 2,2-diethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学研究应用
Butane, 2,2-diethoxy-3-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of butane, 2,2-diethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ethoxy groups can participate in nucleophilic substitution reactions, while the methyl group can influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Butane, 1,1-diethoxy-3-methyl-: Similar structure but with different positioning of the ethoxy groups.
Isovaleraldehyde diethyl acetal: Another name for butane, 2,2-diethoxy-3-methyl-.
3-Methylbutanal, diethyl acetal: A related compound with similar functional groups.
Uniqueness
Butane, 2,2-diethoxy-3-methyl- is unique due to its specific arrangement of ethoxy and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies.
属性
CAS 编号 |
80359-83-7 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
2,2-diethoxy-3-methylbutane |
InChI |
InChI=1S/C9H20O2/c1-6-10-9(5,8(3)4)11-7-2/h8H,6-7H2,1-5H3 |
InChI 键 |
SHJRUXQEQAVRIR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)(C(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


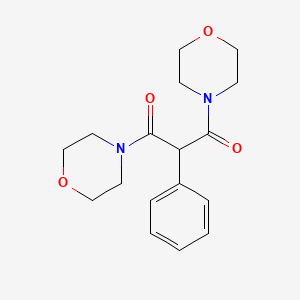


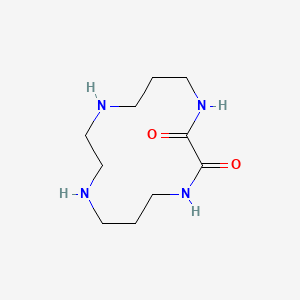
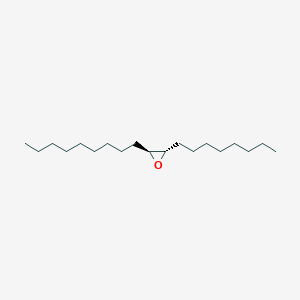
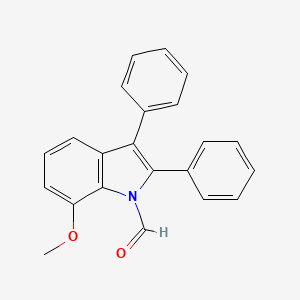
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
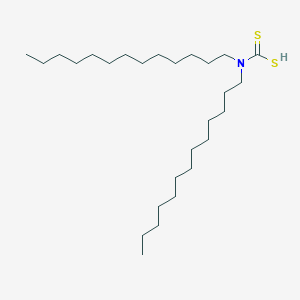
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
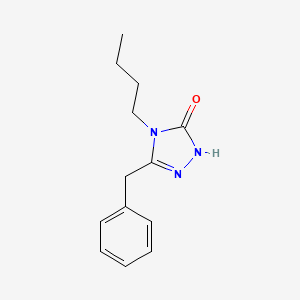

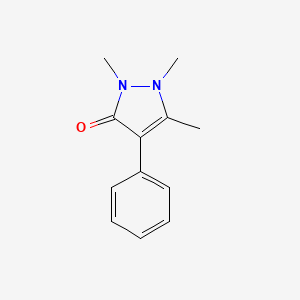
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
